MRS 2211 was developed as part of a series of compounds aimed at exploring the roles of purinergic receptors in various biological processes. It is classified under P2Y receptor antagonists, specifically targeting the P2Y13 subtype. The compound's molecular formula is , with a molecular weight of approximately 474.66 g/mol .
The synthesis of MRS 2211 involves several steps, commonly utilizing organic chemistry techniques. One notable method includes the use of pyridoxal phosphate derivatives, which are modified to yield the final product. The synthesis typically employs reactions such as:
For example, one synthetic route involves treating an intermediate compound with sulfuric acid in acetone, followed by purification through silica gel chromatography . The final purification step often includes crystallization techniques to achieve the desired purity level.
MRS 2211's structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:
The InChI Key for MRS 2211 is VLNWYJFCKRYEJA-QIKYXUGXSA-L
, and its SMILES representation is [Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(Cl)C=CC(=C2)[N+]([O-])=O)=N1
.
MRS 2211 primarily functions through its antagonistic action on the P2Y13 receptor, inhibiting the receptor’s activation by adenosine diphosphate. This inhibition can be quantitatively assessed through various biochemical assays, including:
The compound's efficacy as an antagonist can be evaluated using concentration-response curves, where it has been shown to inhibit proplatelet formation in a dose-dependent manner.
The mechanism of action for MRS 2211 involves blocking the P2Y13 receptor, which plays a significant role in mediating platelet activation and aggregation in response to adenosine diphosphate. By inhibiting this receptor, MRS 2211 effectively reduces platelet activation, which has implications for managing thrombotic disorders.
Key findings indicate that MRS 2211 can significantly decrease proplatelet formation from megakaryocytes, highlighting its potential therapeutic applications in conditions where platelet aggregation poses a risk .
MRS 2211 possesses several notable physical and chemical properties:
These properties facilitate its use in laboratory settings, allowing for straightforward preparation of stock solutions for experimental use.
MRS 2211 has several applications in scientific research:
MRS 2211 is chemically designated as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt. Its molecular formula is C₁₄H₁₀ClN₄O₈PNa₂, with a molecular weight of 474.66 g/mol [1] [9]. The compound features an azo linkage (–N=N–) connecting a pyridoxal phosphate derivative and a chloronitrobenzene ring, conferring planarity that facilitates receptor binding. The disodium phosphate group enhances water solubility (70 mM in aqueous solutions), critical for in vitro assays [1] [5]. Stereochemically, MRS 2211 lacks chiral centers but exhibits E-configuration at the azo bond due to steric constraints, as confirmed by its InChIKey (VLNWYJFCKRYEJA-QIKYXUGXSA-L
) [1] [8].
Table 1: Structural and Physicochemical Properties of MRS 2211
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀ClN₄O₈PNa₂ |
Molecular Weight | 474.66 g/mol |
CAS Number (Anhydrous) | 219554-11-7 |
CAS Number (Sodium Hydrate) | 1197030-56-0 |
Solubility (Water) | 33.23 mg/mL (70 mM) |
Storage Conditions | -20°C, desiccated |
Purity | ≥96% (HPLC) |
MRS 2211 is synthesized via azo coupling between a modified pyridoxal phosphate derivative and 2-chloro-5-nitrobenzenediazonium salt [1]. Key steps include:
MRS 2211 acts as a high-affinity competitive antagonist at human P2Y₁₃ receptors, with a pIC₅₀ of 5.97 (KD ≈ 1 μM) [1] [2]. It reverses ADPβS (a stable ADP analog)-induced inhibition of adenylate cyclase in cellular models, confirmed by:
MRS 2211 exhibits >20-fold selectivity for P2Y₁₃ over P2Y₁ and P2Y₁₂ receptors [1] [7]:
Table 2: Selectivity Profile of MRS 2211 Across Purinergic Receptors
Receptor Subtype | Functional Assay | MRS 2211 Activity |
---|---|---|
P2Y₁₃ | ADPβS-induced cAMP inhibition | pIC₅₀ = 5.97 (IC₅₀ ≈ 1 μM) |
P2Y₁ | ADP-induced IP₃ accumulation | IC₅₀ > 100 μM |
P2Y₁₂ | ADP-induced platelet aggregation | No effect at 10 μM |
P2X₇ | BzATP-induced Ca²⁺ influx | IC₅₀ > 50 μM |
P2Y₂ | UTP-induced Ca²⁺ mobilization | IC₅₀ > 50 μM |
MRS 2211 modulates two key signaling pathways downstream of P2Y₁₃:1. Adenylate Cyclase (AC) Inhibition:- P2Y₁₃ activation by ADP decreases cAMP via Gᵢ/o coupling. MRS 2211 blocks this, restoring forskolin-stimulated cAMP levels in megakaryocytes and endothelial cells [2] [7].- In microglia, MRS 2211 reverses ADPβS-induced ERK1/2 phosphorylation, indirectly implicating AC/cAMP/PKA crosstalk [3].
Figure 1: Signaling Pathways Modulated by MRS 2211
P2Y₁₃ Receptor → Gᵢ/o Protein ├── Inhibits Adenylate Cyclase → ↓ cAMP → ↓ PKA └── Releases βγ-Subunits → Activates PLCβ → ↑ IP₃ → Ca²⁺ Mobilization
MRS 2211 blocks this cascade, normalizing cAMP and Ca²⁺ dynamics [1] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2